Piperidin-1-yl(pyridin-4-yl)methanone

Kinase Inhibition PI3K/AKT Pathway Cell Signaling

Piperidin-1-yl(pyridin-4-yl)methanone (CAS 4968-87-0) is a regioisomerically pure 4-pyridinyl amide scaffold essential for kinase inhibitor development. Unlike the 3-pyridinyl isomer—which engages histamine H3 and mGluR5—this 4-pyridinyl geometry enables sub-μM PI3Kδ inhibition (cellular IC50 = 374 nM). Weak CYP3A4 inhibition (IC50 = 10 μM) provides a clean metabolic baseline for SAR studies. With LogP of 1.65 and drug-like properties, this scaffold accelerates medicinal chemistry optimization. Verify CAS 4968-87-0 to avoid regioisomer mismatch and ensure reproducible results.

Molecular Formula C11H14N2O
Molecular Weight 190.24 g/mol
CAS No. 4968-87-0
Cat. No. B3268757
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePiperidin-1-yl(pyridin-4-yl)methanone
CAS4968-87-0
Molecular FormulaC11H14N2O
Molecular Weight190.24 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C(=O)C2=CC=NC=C2
InChIInChI=1S/C11H14N2O/c14-11(10-4-6-12-7-5-10)13-8-2-1-3-9-13/h4-7H,1-3,8-9H2
InChIKeyFAXJLKHSKUVBRN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Piperidin-1-yl(pyridin-4-yl)methanone (CAS 4968-87-0): A Verifiable Heterocyclic Scaffold for Kinase and Antiproliferative Research


Piperidin-1-yl(pyridin-4-yl)methanone (CAS 4968-87-0), also known as isonicotinic acid piperidide, is a heterocyclic amide that unites a piperidine ring with a pyridine moiety . This compact scaffold (C11H14N2O, MW 190.24) is a fundamental building block in medicinal chemistry, serving as a core for developing inhibitors of key disease-relevant kinases [1]. Its predicted physicochemical profile includes a boiling point of 345.3±15.0 °C, a density of 1.134±0.06 g/cm³, a pKa of 4.56±0.10, and a LogP of 1.65, indicating favorable drug-like properties for further optimization .

Why Piperidin-1-yl(pyridin-4-yl)methanone Cannot Be Interchanged with Close Analogs: The Critical Role of Regioisomerism and Scaffold Specificity


The biological activity and synthetic utility of piperidinyl-pyridinyl methanones are exquisitely sensitive to the position of the nitrogen atom on the pyridine ring. For example, the 3-pyridinyl regioisomer (piperidin-1-yl(pyridin-3-yl)methanone) engages distinct biological targets, such as the histamine H3 receptor and mGluR5, with vastly different affinity profiles compared to the 4-pyridinyl isomer [1]. Simple substitution cannot account for these regioisomer-dependent differences in target engagement and downstream pharmacology. The specific geometry of the 4-pyridinyl amide is a prerequisite for the unique kinase inhibition and antiproliferative activities documented below, making its unambiguous identification and procurement a non-negotiable step in reproducible research [2].

Quantitative Differentiation Guide: Piperidin-1-yl(pyridin-4-yl)methanone vs. Key Comparators


Potent PI3Kδ Inhibition in a Cellular Context

Piperidin-1-yl(pyridin-4-yl)methanone demonstrates sub-micromolar inhibition of PI3Kδ-mediated AKT phosphorylation in Ri-1 cells. While this compound is less potent than highly optimized, clinical-stage PI3Kδ inhibitors (e.g., Idelalisib, IC50 ~2.5 nM), its activity is notable for a minimal, unadorned scaffold and provides a clear differentiation from the 3-pyridinyl isomer, which shows negligible PI3Kδ activity (IC50 >10 µM) [1].

Kinase Inhibition PI3K/AKT Pathway Cell Signaling

Regioisomer-Dependent Target Engagement: mGluR5 and Histamine H3 Receptors

The 3-pyridinyl regioisomer (piperidin-1-yl(pyridin-3-yl)methanone) shows robust activity at the histamine H3 receptor (Ki = 24 nM) and mGluR5 (IC50 >10,000 nM). In stark contrast, the 4-pyridinyl isomer (Piperidin-1-yl(pyridin-4-yl)methanone) lacks any reported activity at these same targets [REFS-1, REFS-2]. This demonstrates a fundamental divergence in target engagement profiles driven solely by the position of the pyridine nitrogen.

GPCR Pharmacology Neuroscience Receptor Binding

Antiproliferative Activity Against Cancer Cell Lines

Piperidin-1-yl(pyridin-4-yl)methanone exhibits antiproliferative effects against a panel of cancer cell lines, with reported IC50 values ranging from 19.9 µM to 75.3 µM . While these values are modest compared to potent clinical candidates (e.g., IC50 <1 µM), they are significant for a minimal pharmacophore and demonstrate a baseline activity that can be enhanced through medicinal chemistry optimization. This activity is not observed in simpler pyridine or piperidine analogs, highlighting the importance of the combined scaffold.

Oncology Cell Proliferation Anticancer Screening

Minimal CYP3A4 Inhibition Liability

Piperidin-1-yl(pyridin-4-yl)methanone demonstrates a weak inhibition of the major drug-metabolizing enzyme CYP3A4, with an IC50 of 10,000 nM [1]. This is a favorable profile compared to many other nitrogen-containing heterocycles, which often exhibit potent CYP inhibition (IC50 <1 µM) leading to significant drug-drug interaction risks. The compound's low CYP3A4 inhibition suggests a cleaner off-target profile, making it a more attractive starting point for lead optimization.

Drug Metabolism ADME-Tox Cytochrome P450

Optimal Research and Industrial Applications for Piperidin-1-yl(pyridin-4-yl)methanone


Structure-Activity Relationship (SAR) Studies for PI3Kδ Inhibitors

As a minimal scaffold with documented sub-micromolar PI3Kδ cellular activity (IC50 = 374 nM), Piperidin-1-yl(pyridin-4-yl)methanone serves as an excellent starting point for medicinal chemistry campaigns. Researchers can systematically introduce substituents to the piperidine and pyridine rings to improve potency, selectivity, and pharmacokinetic properties, using the parent compound as a quantitative baseline [1].

Regioisomer Control in Chemical Biology Probe Development

The stark difference in biological activity between the 4-pyridinyl and 3-pyridinyl isomers makes Piperidin-1-yl(pyridin-4-yl)methanone an ideal candidate for use as a negative control or to probe the structural requirements of target engagement. Its lack of activity at histamine H3 and mGluR5 receptors, where the 3-pyridinyl isomer is active, allows for the precise dissection of regioisomer-dependent pharmacology [REFS-2, REFS-3].

ADME-Tox Profiling and Drug-Drug Interaction Assessment

Given its weak inhibition of CYP3A4 (IC50 = 10,000 nM), this compound can be used as a benchmark for assessing the metabolic stability and interaction potential of new derivatives. By comparing the CYP inhibition profiles of novel analogs against this baseline, researchers can identify structural modifications that improve or worsen the risk of drug-drug interactions, guiding the optimization of a clean ADME profile [4].

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